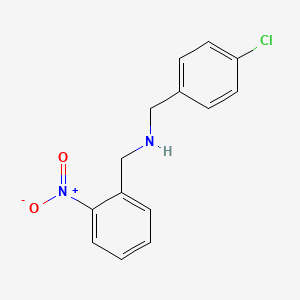

(4-Chloro-benzyl)-(2-nitro-benzyl)-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13ClN2O2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-nitrophenyl)methyl]methanamine |

InChI |

InChI=1S/C14H13ClN2O2/c15-13-7-5-11(6-8-13)9-16-10-12-3-1-2-4-14(12)17(18)19/h1-8,16H,9-10H2 |

InChI Key |

RQKFXHMOMSNFEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of 4 Chloro Benzyl 2 Nitro Benzyl Amine

Classical Synthetic Routes to (4-chloro-benzyl)-(2-nitro-benzyl)-amine

Traditional methods for the synthesis of secondary amines have been extensively developed and optimized. For this compound, the primary classical routes involve the formation of a single C-N bond between the two distinct benzyl (B1604629) fragments.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, which typically involves the reaction of a carbonyl compound with an amine. harvard.edu This process can be conducted in one or two steps. For the synthesis of this compound, two primary pathways exist:

Pathway A: The reaction of 2-nitrobenzaldehyde (B1664092) with 4-chlorobenzylamine (B54526).

Pathway B: The reaction of 4-chlorobenzaldehyde (B46862) with 2-nitrobenzylamine.

In a two-step process, the aldehyde and amine first condense to form an imine (Schiff base) intermediate, which is then isolated and subsequently reduced. In a more convenient one-pot, direct reductive amination, the carbonyl compound, amine, and a selective reducing agent are mixed together. ias.ac.in The reducing agent must be capable of reducing the imine intermediate preferentially in the presence of the starting aldehyde. harvard.edu

Common reducing agents for this transformation include various borohydride (B1222165) reagents. Sodium borohydride (NaBH₄) is a cost-effective option, though it can also reduce the aldehyde. More selective agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed as they react much faster with the protonated imine (iminium ion) than with the carbonyl group, especially under mildly acidic conditions. harvard.eduorganic-chemistry.org Catalytic hydrogenation can also be employed, though care must be taken to select a catalyst that does not reduce the nitro group.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp | Inexpensive, readily available | Can reduce the starting aldehyde; requires separate imine formation step. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or Dichloroethane (DCE), Acetic Acid catalyst | Mild, highly selective for imines, one-pot reaction | More expensive, moisture sensitive |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines, stable in mild acid | Highly toxic (releases HCN gas in strong acid) |

Nucleophilic substitution provides a direct and straightforward route to N-alkylation. This approach involves the reaction of a primary amine with a benzyl halide. For the target molecule, the two possible combinations are:

Pathway C: Reaction of 4-chlorobenzylamine with 2-nitrobenzyl chloride (or bromide).

Pathway D: Reaction of 2-nitrobenzylamine with 4-chlorobenzyl chloride (or bromide).

This Sₙ2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. orgsyn.org A common issue with this method is overalkylation, where the desired secondary amine product reacts further with the benzyl halide to form an undesired tertiary amine. This can be mitigated by using a significant excess of the starting amine.

The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common as they can solvate the cation while leaving the nucleophile relatively free. The base can range from inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) to organic amines (e.g., triethylamine (B128534), diisopropylethylamine). nih.gov

Table 2: Typical Conditions for Nucleophilic Substitution

| Component | Examples | Role in Reaction |

|---|---|---|

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Provides a medium for the reaction; polar aprotic solvents are preferred. |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Neutralizes the generated acid (HCl or HBr), preventing amine protonation. |

| Leaving Group | Chloride (Cl), Bromide (Br) | The halide on the benzyl electrophile that is displaced by the amine nucleophile. Bromides are generally more reactive than chlorides. |

| Temperature | Room Temperature to Reflux | Reaction rate is increased with heat, but may also increase side reactions. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient synthetic strategy. nih.gov While a specific named MCR for the direct synthesis of this compound is not commonly cited, theoretical pathways can be constructed based on established MCRs.

For instance, a modified Strecker-type reaction could be envisioned. The Strecker synthesis, which is a three-component reaction between a carbonyl compound, an amine, and a cyanide source, produces an α-aminonitrile. nih.gov A hypothetical pathway could involve the reaction of 2-nitrobenzaldehyde, 4-chlorobenzylamine, and a cyanide source, followed by reductive decyanation to yield the target secondary amine. However, such routes are often more complex and less direct than reductive amination or nucleophilic substitution for this specific class of compounds.

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on developing methodologies that are not only efficient but also environmentally benign and suitable for scalable, safe production.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles can be applied to the classical syntheses of this compound. wjpmr.com

Use of Greener Solvents: Traditional solvents like DMF and chlorinated hydrocarbons can be replaced with more environmentally friendly alternatives such as ethanol, 2-propanol, or even water, particularly for reductive amination. rsc.org

Catalysis: Instead of stoichiometric reducing agents like sodium borohydride, which have poor atom economy, catalytic transfer hydrogenation can be used. This method often uses a metal catalyst (e.g., ruthenium or iridium complexes) and a hydrogen donor like formic acid or isopropanol, which are less hazardous than gaseous hydrogen. ionike.com

Energy Efficiency: The use of microwave irradiation or sonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net For example, microwave-assisted nucleophilic substitution reactions can often be completed in minutes rather than hours.

Atom Economy: Improving atom economy involves maximizing the incorporation of reactant atoms into the final product. walisongo.ac.id Catalytic approaches inherently offer better atom economy than routes that use stoichiometric reagents that are converted into waste byproducts.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. beilstein-journals.org This technology offers significant advantages for the synthesis of this compound, particularly concerning safety and scalability.

The presence of a nitro group can make compounds thermally sensitive, and performing reactions in a flow reactor minimizes the volume of hazardous material being reacted at any given moment, thus improving safety. nih.gov Excellent heat and mass transfer in flow reactors allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields, better selectivity, and the suppression of side reactions like overalkylation in nucleophilic substitutions. researchgate.net

A potential flow setup for the reductive amination synthesis would involve two streams—one containing the aldehyde (e.g., 2-nitrobenzaldehyde) and the other containing the amine (e.g., 4-chlorobenzylamine)—which merge at a T-junction before entering a heated reactor coil. A third stream containing the reducing agent could be introduced downstream. This setup allows for rapid optimization and is readily scalable by simply running the process for a longer duration. beilstein-journals.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-nitrobenzaldehyde |

| 4-chlorobenzylamine |

| 4-chlorobenzaldehyde |

| 2-nitrobenzylamine |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| 2-nitrobenzyl chloride |

| 4-chlorobenzyl chloride |

| Dimethylformamide (DMF) |

| Acetonitrile |

| Potassium Carbonate |

| Triethylamine |

| Diisopropylethylamine |

| Formic acid |

| Isopropanol |

| Ruthenium |

Chemoenzymatic or Biocatalytic Routes to this compound

While specific chemoenzymatic or biocatalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of biocatalysis can be applied to key steps in its synthesis. Enzymes offer high selectivity and efficiency, often under mild reaction conditions, making them attractive for green chemistry approaches. rsc.org

For instance, transaminases could be employed for the asymmetric synthesis of the chiral amine precursors, 4-chlorobenzylamine or 2-nitrobenzylamine, from their corresponding prochiral ketones. Additionally, enzyme-catalyzed reduction of a Schiff base, formed from the condensation of 4-chlorobenzaldehyde and 2-nitrobenzylamine (or vice versa), could provide a biocatalytic route to the final product. Lipases are another class of enzymes that could potentially catalyze the N-alkylation step, although this is a less common application.

The biotransformation of p-aminobenzoic acid to p-nitrobenzoic acid using whole-cell biocatalysts like Streptomyces griseus highlights the potential of microorganisms in synthesizing key nitroaromatic precursors. rsc.org Similar approaches could be explored for the synthesis of 2-nitrobenzyl alcohol or 2-nitrobenzaldehyde from suitable precursors.

Precursor Synthesis and Derivatization Strategies for this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors.

Synthesis of Substituted Benzyl Halides and Nitroarenes

Substituted Benzyl Halides: 4-Chlorobenzyl chloride and 2-nitrobenzyl bromide are the key benzyl halide precursors. 4-Chlorobenzyl chloride can be synthesized from 4-chlorotoluene (B122035) via free-radical chlorination or from 4-chlorobenzyl alcohol by reaction with a chlorinating agent like thionyl chloride. researchgate.net Similarly, 2-nitrobenzyl bromide can be prepared from 2-nitrotoluene (B74249) through bromination. google.com A process for preparing substituted benzyl bromides involves the bromination of substituted toluenes with a brominating agent in the presence of an azo carbonitrile or an azo carboxylic ester and an oxidizing agent. google.com

Nitroarenes: 2-Nitrotoluene, a precursor for 2-nitrobenzyl halides, is typically synthesized by the nitration of toluene. The synthesis of nitroarenes can also be achieved through the oxidation of arylamines. hilarispublisher.commdpi.comhilarispublisher.comresearchgate.net For example, various anilines can be converted to their corresponding nitroarenes using reagents like hydrogen peroxide with a selenium catalyst or m-chloroperbenzoic acid (m-CPBA). hilarispublisher.commdpi.comhilarispublisher.comresearchgate.net

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of enantiomerically pure chiral analogs of this compound would require the use of chiral building blocks or asymmetric synthesis methodologies. Chiral benzylamines are valuable motifs in many pharmacologically active molecules. researchgate.netsemanticscholar.org

One approach involves the use of chiral α-substituted benzylamine (B48309) reagents as chiral auxiliaries. google.com These reagents can be used to introduce a nitrogen atom while influencing the stereochemical outcome of the reaction. google.com Another strategy is the asymmetric hydroarylation of N-acyl enamines catalyzed by nickel hydride (NiH) complexes to produce enantioenriched benzylamines. researchgate.netsemanticscholar.org Biocatalytic methods, such as the use of transaminases or carbene N-H insertion reactions catalyzed by engineered enzymes, can also provide access to chiral amines with high enantioselectivity. rochester.edu

Catalytic Methods in the Synthesis of this compound

Catalytic methods offer efficient and selective routes for the N-alkylation step in the synthesis of this compound.

Metal-Catalyzed Coupling Reactions in Amination

Transition metal catalysts are widely used to facilitate C-N bond formation.

Palladium-catalyzed reactions: Palladium complexes are effective catalysts for the amination of aryl halides and benzyl halides. nih.gov

Copper-catalyzed reactions: Copper-based catalysts, often in conjunction with a co-catalyst like silver carbonate, can be used for the direct amination of C-H bonds in benzoic acid and benzylamine derivatives. nih.gov

Iron-catalyzed reactions: Iron catalysts have been employed for the reductive coupling of nitroarenes with alkyl halides to form aryl amines, offering a step-economical approach. nih.gov They have also been used in the direct amination of benzyl alcohols. acs.org

Other metals: Catalysts based on cobalt, manganese, and nickel have also been shown to be effective for the N-alkylation of amines with alcohols via a "borrowing hydrogen" strategy. organic-chemistry.org

| Catalyst System | Reactants | Product | Reference |

| Iron catalyst | Nitroarenes and alkyl halides | (Hetero)aryl amines | nih.gov |

| Copper(II) acetate (B1210297) / Silver carbonate | Benzamide/benzylamine derivatives and amines | Aminated arenes | nih.gov |

| Iron complex | Benzyl alcohols and amines | Benzylamines | acs.org |

| Cobalt(II) complexes | Alcohols and amines | N-alkylated amines | organic-chemistry.org |

| Manganese(I) pincer catalyst | Alcohols and amines | N-alkylated amines | organic-chemistry.org |

| [(PPh3)2NiCl2] | Alcohols and (hetero)aromatic amines | Secondary amines | organic-chemistry.org |

Organocatalytic Approaches to N-Alkylation

Organocatalysis provides a metal-free alternative for N-alkylation reactions. While specific organocatalytic methods for the synthesis of this compound are not detailed in the available literature, general principles can be applied. For instance, Brønsted or Lewis acid organocatalysts can activate the benzyl halide towards nucleophilic attack by the amine. Phase-transfer catalysts can also be employed to facilitate the reaction between the amine and the alkylating agent, particularly in biphasic systems. google.com

The selective N-monoalkylation of primary amines can be challenging due to overalkylation. nih.gov However, methods using cesium hydroxide (B78521) as a base have been shown to promote selective mono-N-alkylation of primary amines with alkyl halides, yielding secondary amines in high yields. google.comorganic-chemistry.org Nitriles have also been used as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org

Reactivity and Organic Transformations of 4 Chloro Benzyl 2 Nitro Benzyl Amine

Reactions Involving the Secondary Amine Functionality of (4-Chloro-benzyl)-(2-nitro-benzyl)-amine

The secondary amine group is a key functional group that dictates a significant portion of the molecule's reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic, and it can readily participate in reactions with various electrophiles.

Acylation and Sulfonylation Reactions

Secondary amines, such as this compound, are known to undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides. doubtnut.comyoutube.com For instance, the reaction with acetyl chloride in the presence of a base would yield N-(4-chloro-benzyl)-N-(2-nitro-benzyl)acetamide. The base is necessary to neutralize the hydrochloric acid byproduct. Similarly, acetic anhydride (B1165640) can be used for this transformation. doubtnut.com

Sulfonylation is another important transformation, resulting in the formation of sulfonamides. This is typically achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or an aqueous base under Schotten-Baumann conditions. rsc.orgresearchgate.net The resulting sulfonamide, N-(4-chloro-benzyl)-N-(2-nitro-benzyl)-4-methylbenzenesulfonamide, is a stable derivative. Microwave-assisted solvent-free conditions have also been reported as an efficient and environmentally friendly method for the sulfonylation of amines. rsc.org

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl Chloride/Base | N-(4-chloro-benzyl)-N-(2-nitro-benzyl)acetamide |

| Acylation | Acetic Anhydride | N-(4-chloro-benzyl)-N-(2-nitro-benzyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride/Base | N-(4-chloro-benzyl)-N-(2-nitro-benzyl)-4-methylbenzenesulfonamide |

N-Alkylation and N-Arylation Pathways

The secondary amine can be further alkylated to form a tertiary amine. N-alkylation can be achieved using alkyl halides. lumenlearning.com For example, reaction with methyl iodide would lead to the formation of (4-chloro-benzyl)-methyl-(2-nitro-benzyl)-amine. However, this reaction can sometimes lead to the formation of a quaternary ammonium (B1175870) salt as a byproduct if an excess of the alkylating agent is used. lumenlearning.com Another approach for N-alkylation involves the use of benzyl (B1604629) alcohols with nickel catalysts. rug.nl

N-arylation, the formation of a C-N bond with an aromatic ring, is more challenging but can be accomplished through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve reacting this compound with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.

Cyclization Reactions Involving the Amine Moiety

The presence of the 2-nitrobenzyl group opens up possibilities for intramolecular cyclization reactions. For instance, reductive cyclization of the nitro group can lead to the formation of heterocyclic structures. While specific examples for this compound are not prevalent, analogous reactions with 2-nitrobenzylamines have been shown to produce cinnoline (B1195905) derivatives through a transition-metal-free intramolecular redox cyclization. rsc.orgnih.gov This type of reaction often involves the in-situ reduction of the nitro group to a nitroso or amino group, which then participates in a cyclization cascade.

Transformations at the Nitro Aromatic Moiety of this compound

The nitro group on the benzene (B151609) ring is a versatile functional group that can undergo various transformations, significantly altering the properties and reactivity of the molecule.

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic chemistry. wikipedia.org The nitro group in this compound can be reduced to a primary amine, yielding N1-(4-chlorobenzyl)benzene-1,2-diamine. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Chemical reducing agents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid are also widely used. masterorganicchemistry.comyoutube.comchemguide.co.uk Milder conditions using reagents like tin(II) chloride (SnCl2) can also be effective. commonorganicchemistry.com The choice of reducing agent can be crucial to avoid side reactions, such as the dehalogenation of the chlorobenzyl group, with Raney nickel being a suitable option to prevent this. commonorganicchemistry.com

| Reducing Agent | Product | Notes |

|---|---|---|

| H₂, Pd/C | N1-(4-chlorobenzyl)benzene-1,2-diamine | Commonly used, but may cause dehalogenation. |

| H₂, Raney Nickel | N1-(4-chlorobenzyl)benzene-1,2-diamine | Often preferred to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe, HCl | N1-(4-chlorobenzyl)benzene-1,2-diamine | Classic and cost-effective method. masterorganicchemistry.com |

| Sn, HCl | N1-(4-chlorobenzyl)benzene-1,2-diamine | Effective reducing agent for aromatic nitro compounds. chemguide.co.uk |

| SnCl₂ | N1-(4-chlorobenzyl)benzene-1,2-diamine | A milder alternative to metal/acid systems. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNA r). wikipedia.orgnumberanalytics.com This effect is most pronounced when the nitro group is ortho or para to a leaving group. In the case of this compound, while there is no leaving group on the nitro-substituted ring itself, the activation provided by the nitro group can facilitate substitution if a suitable leaving group were present at the ortho or para position. For instance, if a halogen were present at the 4- or 6-position of the 2-nitrobenzyl moiety, it could be displaced by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. wikipedia.org The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate. libretexts.org

Rearrangement Reactions of the Nitrobenzyl System

The 2-nitrobenzyl moiety within the this compound molecule is susceptible to rearrangement reactions, primarily driven by the presence of the ortho-nitro group. These transformations can be initiated either photochemically or thermally and typically proceed through a series of reactive intermediates.

While photochemical rearrangements of 2-nitrobenzyl compounds are well-documented, non-photochemical rearrangements can also occur under certain conditions. For instance, treatment of 2-nitrobenzyl alcohol with triflic anhydride has been shown to yield 2-nitrosobenzaldehyde, suggesting that the formation of a good leaving group at the benzylic position can facilitate this type of rearrangement. In the context of this compound, protonation of the amine or other activation of the benzylic position could potentially trigger a similar rearrangement.

Furthermore, theoretical studies on 2-nitrotoluene (B74249) have elucidated the potential energy surface for these rearrangements, indicating that the cyclization of the aci-nitro form is a crucial step. The stability and reactivity of these intermediates are influenced by substituents on the aromatic ring and the nature of the benzylic substituent.

Reactions at the Chloro-Substituted Benzyl Group of this compound

The 4-chlorobenzyl group in this compound offers a site for various chemical transformations, distinct from the reactivity of the 2-nitrobenzyl moiety. These reactions primarily involve the aromatic ring and the chloro substituent.

Functionalization of the Aromatic Ring

The aromatic ring of the 4-chlorobenzyl group is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing chloro substituent. However, for SNAr to occur readily, the ring typically requires additional strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group (the chloride). In the case of this compound, the chloro-substituted ring is not highly activated for SNAr with common nucleophiles under standard conditions. Stronger nucleophiles or harsh reaction conditions would likely be required to effect substitution of the chlorine atom.

It is important to note that the secondary amine itself is a nucleophile. Under certain conditions, an intramolecular SNAr reaction could be envisioned, although this would lead to a highly strained ring system and is therefore unlikely. More plausible is the reaction with external nucleophiles. For example, reaction with strong nucleophiles like alkoxides or amides at high temperatures could potentially lead to the displacement of the chloride.

| Nucleophile | Potential Product | Conditions |

| Sodium methoxide | (4-Methoxy-benzyl)-(2-nitro-benzyl)-amine | High temperature, polar aprotic solvent |

| Sodium amide | (4-Amino-benzyl)-(2-nitro-benzyl)-amine | Strong base, inert atmosphere |

Halogen Exchange and Cross-Coupling Reactions

The chloro substituent on the benzyl group can participate in halogen exchange and various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Halogen Exchange: The Finkelstein reaction, involving the exchange of one halogen for another, could be applied to replace the chloro group with a more reactive iodo or bromo group. This is typically achieved by treating the substrate with an excess of a metal halide salt (e.g., NaI or KBr) in a suitable solvent like acetone. This transformation would yield a more reactive precursor for subsequent cross-coupling reactions.

Cross-Coupling Reactions: The 4-chlorobenzyl group can serve as an electrophilic partner in several important cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand (e.g., a biarylphosphine), the chloro group can be replaced by the amine nucleophile. This would lead to the synthesis of various N-substituted derivatives. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. Using a palladium catalyst and a copper(I) co-catalyst, the 4-chlorobenzyl group could be coupled with various alkynes to introduce an alkynyl substituent at the 4-position of the benzyl ring. wikipedia.org

These cross-coupling reactions offer a versatile strategy to modify the structure of this compound, allowing for the introduction of a wide range of functional groups.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / BINAP | (4-(Phenylamino)-benzyl)-(2-nitro-benzyl)-amine |

| Sonogashira | Phenylacetylene | Pd(PPh3)4 / CuI | (4-(Phenylethynyl)-benzyl)-(2-nitro-benzyl)-amine |

Intermolecular and Intramolecular Reaction Pathways of this compound

The presence of both a secondary amine and a 2-nitrobenzyl group in this compound allows for a variety of intermolecular and intramolecular reactions, often leading to the formation of heterocyclic structures.

Condensation Reactions

The secondary amine nitrogen in this compound is nucleophilic and can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. In the presence of an acid catalyst, the amine can react with an aldehyde to form an iminium ion intermediate. This reactive intermediate can then be trapped by a nucleophile or participate in other transformations.

For example, a classic condensation reaction is the Pictet-Spengler reaction. wikipedia.org While this reaction typically involves a β-arylethylamine, analogous cyclizations can occur with other systems. In the case of this compound, reaction with an aldehyde could lead to the formation of an iminium ion, which, if an appropriately positioned nucleophilic arene were present, could undergo cyclization. However, in the absence of such a group, the reaction would likely terminate at the iminium ion stage or lead to other products.

Ring-Closing Reactions and Heterocycle Formation

The 2-nitrobenzylamine moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, often through intramolecular reductive cyclization.

Synthesis of Quinolines and Benzodiazepines: Upon reduction of the nitro group to an amino group, the resulting N-(4-chlorobenzyl)-N'-(2-aminobenzyl)amine can undergo intramolecular cyclization. For instance, if the benzylic carbon of the 2-aminobenzyl group is oxidized to a carbonyl, intramolecular condensation with the other amine can lead to the formation of a dihydroquinazoline, which can be further oxidized to a quinazoline.

Alternatively, intramolecular cyclization of the diamine intermediate can lead to the formation of seven-membered rings. The synthesis of benzodiazepine (B76468) derivatives often involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. In a similar vein, intramolecular reactions of appropriately functionalized 2-aminobenzylamines can lead to the formation of dibenzo[b,f] wikipedia.orgwikipedia.orgdiazepine ring systems.

The specific outcome of these ring-closing reactions would depend on the reaction conditions and the presence of other functional groups. The reduction of the nitro group is a key step to unmask the nucleophilic amino group required for these cyclizations.

| Heterocycle | Key Intermediate | Reaction Type |

| Quinazoline | N-(4-chlorobenzyl)-2-aminobenzylamine | Reductive cyclization/oxidation |

| Dibenzo[b,f] wikipedia.orgwikipedia.orgdiazepine | N-(4-chlorobenzyl)-2-aminobenzylamine | Intramolecular amination |

Synthesis of Novel Derivatives and Analogs of this compound

The synthesis of novel derivatives and analogs of this compound is a key area of research, driven by the goal of fine-tuning its chemical properties for various applications. Modifications primarily target the three main functional components of the molecule: the secondary amine, the 2-nitrobenzyl group, and the 4-chlorobenzyl group. These transformations allow for the creation of new molecules with altered reactivity, solubility, and responsiveness to external stimuli like light.

Modifications for Altered Reactivity Profiles

Modifications to the core structure of this compound can significantly alter its reactivity. These changes are typically focused on the secondary amine linkage or the peripheral aromatic rings.

N-Acylation and N-Alkylation: The secondary amine is a prime site for modification. N-acylation, the reaction with acyl chlorides or anhydrides, can be used to introduce a variety of functional groups. For instance, acetylation with acetyl chloride can yield N-acetyl-(4-chloro-benzyl)-(2-nitro-benzyl)-amine. This transformation converts the basic amine into a neutral amide, drastically changing its chemical properties, such as its ability to act as a base or nucleophile. The reaction typically proceeds in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. mdpi.comacs.org

Reduction of the Nitro Group: The reactivity of the molecule can be profoundly changed by reducing the nitro group on the 2-nitrobenzyl moiety. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, forming (4-Chloro-benzyl)-(2-amino-benzyl)-amine. This change affects the electronic properties of the adjacent benzene ring and introduces a new reactive site—a primary aromatic amine.

A variety of reagents can be employed for this reduction, with the choice depending on the desired selectivity. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is highly efficient but may also risk dehalogenation of the 4-chlorobenzyl group. commonorganicchemistry.com Milder reducing agents or specific conditions are often preferred to maintain the chloro substituent. For example, iron powder in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) offer chemoselective reduction of the nitro group in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, particularly when acidic or strong hydrogenation conditions are incompatible with the substrate. commonorganicchemistry.com

The resulting 2-aminobenzyl derivative is a versatile intermediate for synthesizing more complex heterocyclic structures, such as benzodiazepines or quinazolines, through condensation reactions with carbonyl compounds.

Interactive Data Table: Synthetic Modifications for Altered Reactivity

| Reaction Type | Reagent(s) | Product | Key Property Change |

| N-Acylation | Acetyl Chloride, Triethylamine | N-acetyl-(4-chloro-benzyl)-(2-nitro-benzyl)-amine | Converts basic amine to neutral amide |

| N-Alkylation | Methyl Iodide, K₂CO₃ | (4-Chloro-benzyl)-methyl-(2-nitro-benzyl)-amine | Converts secondary amine to tertiary amine |

| Nitro Reduction | Fe / Acetic Acid | (4-Chloro-benzyl)-(2-amino-benzyl)-amine | Introduces a primary aromatic amine; alters electronic properties |

| Nitro Reduction | SnCl₂ / HCl | (4-Chloro-benzyl)-(2-amino-benzyl)-amine | Mild and chemoselective reduction of the nitro group |

Design and Synthesis of Photo-Responsive Derivatives

The 2-nitrobenzyl group is a well-established photolabile protecting group, often referred to as a "photocage." researchgate.net Upon irradiation with UV light (typically around 365 nm), this group undergoes an intramolecular rearrangement and cleavage reaction. upenn.eduresearchgate.net This property is exploited to design derivatives of this compound that can release a protected molecule or undergo a structural change in response to light.

The photocleavage mechanism involves the abstraction of a benzylic hydrogen by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments, typically yielding a 2-nitrosobenzaldehyde derivative and releasing the amine. researchgate.net

Synthesis of Photo-Responsive Amides: A common strategy involves acylating the secondary amine with a molecule of interest (e.g., a carboxylic acid) to form a photolabile amide. This amide is stable in the dark but will release the carboxylic acid upon UV irradiation.

For example, reacting this compound with a biologically relevant carboxylic acid using standard peptide coupling reagents (like DCC or EDC) would link the two molecules via an amide bond. The resulting conjugate would be photo-responsive, releasing the carboxylic acid and (4-Chloro-benzyl)-(2-nitroso-benzylidene)-amine upon exposure to UV light. The rate and efficiency of this photocleavage can be tuned by introducing different substituents on the 2-nitrobenzyl ring. upenn.edunih.gov

Interactive Data Table: Design of Photo-Responsive Derivatives

| Derivative Type | Synthetic Approach | Trigger | Products of Cleavage | Potential Application |

| Photolabile Amide | Acylation of the amine with a carboxylic acid | UV Light (~365 nm) | 2-Nitrosobenzaldehyde derivative + Released Carboxylic Acid | Light-triggered release of bioactive molecules |

| Photolabile Carbamate | Reaction of the amine with a chloroformate | UV Light (~365 nm) | 2-Nitrosobenzaldehyde derivative + Released Alcohol + CO₂ | Spatially and temporally controlled release of alcohols or phenols |

The versatility of the 2-nitrobenzyl scaffold allows for the creation of a wide array of photo-responsive materials. researchgate.netnih.gov By tethering this compound to polymers or surfaces, it is possible to create materials whose properties, such as hydrophilicity or chemical reactivity, can be altered by light. This opens up possibilities in fields ranging from drug delivery to smart materials and photolithography. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Chloro Benzyl 2 Nitro Benzyl Amine

Kinetic Studies of (4-Chloro-benzyl)-(2-nitro-benzyl)-amine Reactions

Detailed kinetic investigations, including the determination of reaction orders, rate constants, and the influence of various reaction conditions, have not been reported for reactions involving this compound.

Determination of Reaction Orders and Rate Constants

Specific data on the reaction orders and rate constants for transformations of this compound are not available in the current scientific literature.

Solvent Effects on Reaction Kinetics

There is no published research detailing the effects of different solvents on the reaction kinetics of this compound.

Temperature Dependence and Activation Parameters

Studies concerning the temperature dependence of reactions involving this compound, and the subsequent calculation of activation parameters such as activation energy, enthalpy, and entropy, have not been documented.

Elucidation of Reaction Mechanisms for this compound Transformations

Mechanistic pathways for the transformations of this compound have not been elucidated through specific experimental studies.

Isotope Labeling Studies

There are no reports of isotope labeling studies being utilized to trace the mechanistic pathways of reactions involving this compound.

Stereochemical Analysis of Reaction Products

The stereochemical outcomes of reactions involving this compound have not been a subject of published research, and therefore, no stereochemical analyses of its reaction products are available.

Hammett and Taft Equation Correlations

The Hammett and Taft equations are powerful tools in physical organic chemistry for correlating reaction rates and equilibrium constants with the electronic properties of substituents on aromatic rings. sciepub.comlibretexts.org These linear free-energy relationships quantify the influence of meta- and para-substituents on the reactivity of a reaction center.

In the context of reactions involving this compound, such as N-debenzylation or oxidation, the Hammett equation can be applied to a series of related reactants with varying substituents on one of the benzyl (B1604629) groups while keeping the other constant. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., dibenzylamine).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. libretexts.org

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge (or reduction of positive charge) in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, suggesting the development of a positive charge in the transition state.

For a hypothetical reaction at the benzylic position of the 4-chlorobenzyl group, a series of para-substituted analogues could be studied. The correlation of their reaction rates with the Hammett σ constants would provide insights into the electronic demands of the transition state. Given the electron-withdrawing nature of the chloro substituent, its effect on the reaction rate can be quantified.

Similarly, the Taft equation, which separates polar, steric, and resonance effects, could be employed to analyze reactions where ortho-substituents, like the nitro group in the 2-nitrobenzyl moiety, are involved. However, the Hammett equation is more commonly applied to para and meta substituents due to the complexity of steric effects from ortho groups. libretexts.org

Table 1: Hypothetical Hammett Data for a Reaction at the 4-Chlorobenzyl Group

| Substituent (Y) on the other benzyl ring | σ_p | Rate Constant (k) (s⁻¹) | log(k/k_H) |

| -OCH₃ | -0.27 | 0.00025 | -0.90 |

| -CH₃ | -0.17 | 0.00045 | -0.65 |

| -H | 0.00 | 0.00100 | 0.00 |

| -Cl | 0.23 | 0.00350 | 0.54 |

| -CN | 0.66 | 0.04500 | 1.65 |

| -NO₂ | 0.78 | 0.12000 | 2.08 |

A plot of log(k/k_H) versus σ_p would yield a straight line with a slope equal to ρ. A positive slope in this hypothetical data suggests a buildup of negative charge in the transition state.

Transition State Analysis for this compound Transformations

The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the kinetic feasibility of a chemical transformation. researchgate.net Its analysis is fundamental to understanding reaction mechanisms.

Theoretical chemistry provides powerful tools for mapping the potential energy surface of a reaction and locating the transition state structure. Methods such as Density Functional Theory (DFT) can be employed to model the transformation of this compound.

For instance, in a nucleophilic substitution reaction where the amine acts as a leaving group, computational models can predict the geometry of the transition state, including bond lengths and angles of the incoming nucleophile and the departing aminic group. The electronic properties of the chloro and nitro substituents would significantly influence the energy and structure of this transition state. The electron-withdrawing nitro group would stabilize a developing negative charge on the nitrogen atom, potentially lowering the activation energy for its departure.

Kinetic Isotope Effects (KIEs) are a valuable experimental tool for probing the structure of the transition state. By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), or ¹²C with ¹³C), changes in the reaction rate can be measured. A significant KIE suggests that the bond to the isotopic atom is being broken or formed in the rate-determining step, providing information about the transition state's structure.

For a reaction involving the cleavage of a C-H bond at one of the benzylic positions of this compound, a primary KIE would be expected. The magnitude of this effect can indicate the degree of bond breaking in the transition state.

Table 2: Hypothetical Kinetic Isotope Effect Data

| Reaction | k_H/k_D | Interpretation |

| Oxidation at the benzylic carbon | 6.5 | Significant C-H bond breaking in the transition state |

| Nucleophilic attack at the benzylic carbon | 1.1 | C-H bond is not significantly involved in the rate-determining step |

Identification of Intermediates in Reactions of this compound

Reactive intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their detection and characterization are key to confirming a proposed reaction pathway.

Techniques such as flash photolysis coupled with transient absorption spectroscopy can be used to detect short-lived intermediates. For reactions of this compound, it is plausible that radical intermediates could be formed under certain conditions, such as photochemical reactions or reactions involving single-electron transfer reagents. The nitroaromatic moiety can be reduced to a radical anion, which could be detectable by spectroscopic methods like Electron Spin Resonance (ESR) spectroscopy. nih.gov

When a reactive intermediate is too short-lived to be detected directly, it can often be "trapped" by adding a substance that reacts with it to form a stable, characterizable product. csbsju.eduucsb.edu For example, if a carbocation intermediate were formed at one of the benzylic carbons during a reaction of this compound, it could be trapped by a nucleophilic solvent or a added trapping agent like azide (B81097) ions. The identification of the trapped product would provide strong evidence for the existence of the carbocation intermediate.

In reactions involving the nitro group, reduction can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates. These could potentially be trapped by specific reagents that form stable adducts. rsc.org

Lack of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical studies on the chemical compound this compound, it has been determined that there is a notable absence of specific research literature and data required to fulfill the detailed article outline provided. The search did not yield any dedicated studies on this particular molecule that would allow for a thorough and scientifically accurate discussion of its quantum chemical calculations, molecular modeling, or reaction pathways as specified.

While computational chemistry is a robust field with extensive research on various related aromatic amines and benzyl derivatives, the specific compound of interest, this compound, does not appear to have been the subject of published theoretical investigations. General methodologies in Density Functional Theory (DFT) and ab initio calculations are widely applied to understand the electronic structure and ground state properties of organic molecules. Similarly, reactivity descriptors like Fukui functions and electrostatic potential maps are standard tools in computational chemistry for predicting chemical behavior. However, without specific studies on this compound, any presentation of data or detailed findings for the requested sections would be speculative and not based on established scientific literature.

The investigation into molecular modeling of reaction pathways, including potential energy surface mapping and reaction coordinate analysis, also revealed no specific information for this compound. These advanced computational techniques require dedicated research projects to elucidate the mechanisms of chemical reactions, and such work has not been published for this compound.

Computational and Theoretical Studies of 4 Chloro Benzyl 2 Nitro Benzyl Amine

Electronic Structure and Bonding Analysis of (4-Chloro-benzyl)-(2-nitro-benzyl)-amine

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule by analyzing the filled and unfilled orbitals. For this compound, an NBO analysis would provide quantitative insights into the key electronic interactions that stabilize the molecule.

The primary donor-acceptor interactions would likely involve the lone pair of electrons on the central nitrogen atom. This lone pair can delocalize into the antibonding orbitals of the adjacent C-H and C-C bonds of the benzyl (B1604629) groups. Furthermore, the electron-withdrawing nature of the nitro and chloro substituents would influence the electronic landscape. The nitro group, being a strong π-acceptor, would significantly delocalize the π-electrons of the phenyl ring it is attached to. The chlorine atom, while electronegative, can also donate some of its lone pair density to the aromatic ring through resonance.

A hypothetical NBO analysis might reveal the following key interactions, with stabilization energies (E(2)) indicating the strength of the delocalization:

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ(Cbenzyl-H) | ~1-3 | Hyperconjugation |

| LP (1) N | σ(Cbenzyl-Cring) | ~0.5-2 | Hyperconjugation |

| π (Cring-Cring) | π(N-O)nitro | ~5-10 | Resonance/Conjugation |

| LP (Cl) | π(Cring-Cring) | ~1-4 | Resonance |

Note: The values in this table are illustrative and based on typical values for similar functional groups in related molecules. Actual values would require specific quantum chemical calculations.

The electron density distribution in this compound would be highly polarized. The nitro group would cause a significant depletion of electron density on the attached phenyl ring, particularly at the ortho and para positions relative to the nitro group. The chlorine atom would also withdraw electron density through induction but might slightly increase it at the ortho and para positions via resonance.

Localized Orbital Locator (LOL) analysis provides a visual representation of electron localization in a molecule. In this compound, LOL plots would be expected to show high electron localization in the regions of the covalent bonds (C-C, C-H, C-N, N-O, C-Cl) and around the lone pairs of the nitrogen, oxygen, and chlorine atoms. The regions between the atoms, corresponding to shared electron pairs in bonds, would exhibit high LOL values. Conversely, areas away from the nuclei and bonding regions would show low electron localization. These plots would visually confirm the covalent nature of the bonds and the presence of lone pair electrons, which are crucial for understanding the molecule's reactivity.

Conformational Analysis and Energy Landscapes of this compound

Rotation around the C-N bonds will be subject to energy barriers due to steric hindrance between the bulky benzyl groups. The presence of the ortho-nitro group is expected to create a significant steric clash with the other benzyl group, leading to a higher rotational barrier compared to an unsubstituted dibenzylamine (B1670424).

A potential energy surface scan for the rotation around one of the C-N bonds would likely reveal several local energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The most stable conformers would be those that minimize the steric repulsion between the two aromatic rings.

Below is an illustrative data table of hypothetical rotational barriers for key bonds in the molecule.

| Bond | Rotation Type | Hypothetical Rotational Barrier (kcal/mol) | Contributing Factors |

|---|---|---|---|

| C(nitrobenzyl)-N | Amine-Aryl Rotation | ~6-10 | Steric hindrance from ortho-nitro group |

| C(chlorobenzyl)-N | Amine-Aryl Rotation | ~4-7 | Steric hindrance from benzyl group |

| C(ring)-NO2 | Nitro Group Rotation | ~3-5 | Resonance stabilization of planar form |

Note: These are estimated values based on data for similar molecular fragments. Precise barriers would need to be determined through computational modeling.

The stable conformations of this compound are dictated by a balance of several intramolecular interactions:

Steric Hindrance: As mentioned, the primary factor governing the conformational landscape is the steric repulsion between the two bulky benzyl groups, especially the ortho-nitro-substituted ring. The molecule will adopt a conformation that maximizes the distance between these groups.

Hydrogen Bonding: Weak intramolecular hydrogen bonds may exist between the amine proton (N-H) and the oxygen atoms of the ortho-nitro group. This interaction, if present, would stabilize certain conformations where the N-H bond is oriented towards the nitro group. The geometry of such an interaction would be a C-N-C···H-N···O-N-O type, forming a pseudo-ring structure.

van der Waals Forces: Attractive and repulsive van der Waals forces between non-bonded atoms will also play a role in determining the fine details of the conformational preferences.

Supramolecular Chemistry and Non Covalent Interactions of 4 Chloro Benzyl 2 Nitro Benzyl Amine

Hydrogen Bonding Interactions of (4-Chloro-benzyl)-(2-nitro-benzyl)-amine

The secondary amine group (-NH-) in this compound serves as a potential hydrogen bond donor. The nitrogen atom of the nitro group (-NO2) and, to a lesser extent, the chlorine atom (-Cl) could act as hydrogen bond acceptors.

In the solid state, it is plausible that molecules of this compound would engage in intermolecular N-H···O hydrogen bonds, where the amine proton interacts with one of the oxygen atoms of the nitro group on an adjacent molecule. This could lead to the formation of one-dimensional chains or more complex three-dimensional networks. The specific geometry and strength of these interactions would be highly dependent on the crystal packing.

π-π Stacking and Aromatic Interactions in Systems Involving this compound

The two aromatic rings, the 4-chlorophenyl and the 2-nitrophenyl groups, provide sites for π-π stacking interactions. These interactions are driven by a combination of electrostatic and van der Waals forces. The electron-withdrawing nature of the chloro and nitro substituents would create quadrupolar moments on the aromatic rings, influencing the preferred geometry of stacking (e.g., parallel-displaced or T-shaped). It is conceivable that these interactions would play a significant role in the crystal packing and any potential self-assembly in solution.

Halogen Bonding and Other Non-Covalent Interactions of this compound

The chlorine atom on the 4-chlorobenzyl group can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. This positive region could interact favorably with a Lewis basic site, such as the oxygen atoms of the nitro group or the nitrogen of the amine on a neighboring molecule (C-Cl···O or C-Cl···N). The strength of such halogen bonds is influenced by the electron-withdrawing character of the aromatic ring.

Self-Assembly Phenomena Involving this compound

The combination of hydrogen bonding, π-π stacking, and potential halogen bonding could direct the self-assembly of this compound into ordered supramolecular structures in suitable solvents or in the solid state.

The interplay of the aforementioned non-covalent interactions could lead to the formation of well-defined supramolecular architectures. For instance, a combination of N-H···O hydrogen bonding and π-π stacking could result in the formation of layered structures or columnar assemblies. The specific architecture would be a delicate balance of the strengths and directionalities of all contributing non-covalent forces. Without experimental data, any description of such architectures remains speculative.

Lack of Specific Research Data on the Catalytic Applications of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the catalytic applications of the chemical compound this compound. The investigation, aimed at gathering information for a detailed article on its use in metal-catalyzed reactions and organocatalysis, did not yield any scholarly articles, patents, or substantial research findings directly pertaining to this specific molecule.

The planned article was structured to explore the role of this compound as a ligand in metal-catalyzed reactions, including the design and synthesis of its metal complexes, and its potential applications in asymmetric catalysis, cross-coupling, and hydrogenation reactions. Additionally, the outline included an examination of its potential organocatalytic roles, specifically in Brønsted base catalysis and as a hydrogen bond donor catalyst.

Despite a thorough search of scientific databases and academic journals, no studies were found that have synthesized, characterized, or investigated the catalytic activity of this compound in these contexts. Consequently, it is not possible to provide a scientifically accurate and detailed article based on existing research as per the specified outline. The creation of such an article would require speculative information, which falls outside the scope of reporting established scientific findings.

Further research would be necessary to determine if this compound possesses any of the catalytic properties that were the focus of the intended article.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of 4 Chloro Benzyl 2 Nitro Benzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (4-Chloro-benzyl)-(2-nitro-benzyl)-amine, various NMR experiments would be essential to assign the signals of all protons and carbon atoms and to understand the molecule's three-dimensional structure and dynamic processes.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons on the aromatic rings and the benzyl (B1604629) methylene (B1212753) groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is crucial for unambiguously assigning the ¹H and ¹³C NMR spectra.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide information about the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule in solution. For instance, these techniques could reveal the relative orientation of the two benzyl groups.

Variable Temperature NMR for Rotational Dynamics

The presence of the bulky nitro group and the chloro substituent could introduce restricted rotation around the C-N or C-C bonds in this compound. Variable Temperature (VT) NMR spectroscopy is the ideal method to study such dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where rotation is fast on the NMR timescale, sharp, averaged signals would be expected. As the temperature is lowered, the rotation may slow down, leading to broadening of the signals and eventual splitting into separate signals for each conformer. From this data, the energy barrier to rotation (activation energy) can be calculated, providing valuable information about the molecule's flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

For this compound, IR and Raman spectra would show characteristic bands for the following functional groups:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ would confirm the presence of the secondary amine.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the methylene (CH₂) C-H stretching bands would be observed just below 3000 cm⁻¹.

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands would be expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration would likely appear in the 1250-1350 cm⁻¹ range.

C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the chloro-substituent.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. Furthermore, subtle shifts in the positions and intensities of these bands can provide clues about intermolecular interactions, such as hydrogen bonding, in the solid state.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the exact conformation of the molecule in the solid state, including the dihedral angles between the aromatic rings and the geometry around the nitrogen atom. It would also provide insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine N-H group and potential π-π stacking interactions between the aromatic rings. This information is invaluable for understanding the solid-state properties of the compound.

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio). The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. Common fragmentation pathways for benzylamines include cleavage of the C-N bond to form benzyl and tropylium (B1234903) ions.

High-Resolution Mass Spectrometry for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a crucial step in the definitive identification of a newly synthesized compound.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of complex molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would provide significant insight into its structural connectivity. The fragmentation pathways are generally dictated by the stability of the resulting ions and neutral losses.

The most probable sites of protonation are the secondary amine nitrogen and the nitro group oxygens. Fragmentation of the protonated amine is typically more prevalent. Key fragmentation mechanisms observed for substituted benzylamines include benzylic C-N bond cleavage and rearrangements. nih.govresearchgate.net

Upon collisional activation, the [M+H]⁺ ion of this compound (m/z 277.07) is expected to undergo several characteristic fragmentation reactions:

Benzylic Cleavage: The most common pathway for benzylamines is the cleavage of the C-N bond. libretexts.org This can lead to the formation of two primary carbocations: the 4-chlorobenzyl cation (m/z 125.02) or the 2-nitrobenzyl cation (m/z 136.04). The relative abundance of these ions would depend on their respective stabilities.

Neutral Loss of Benzylamine (B48309) Derivatives: Another pathway involves the loss of a neutral benzylamine molecule. For instance, the loss of neutral 2-nitrobenzylamine would yield the 4-chlorobenzyl cation (m/z 125.02). Conversely, the loss of neutral 4-chlorobenzylamine (B54526) would produce the 2-nitrobenzyl cation (m/z 136.04).

Rearrangement and Elimination: More complex fragmentation can occur, such as the loss of ammonia (B1221849) after an intramolecular proton transfer. nih.gov In some cases, rearrangements involving the aromatic rings can precede fragmentation, leading to unique product ions. nih.gov For example, an attack by one benzyl cation on the phenyl ring of the other neutral benzylamine within an ion/neutral complex can lead to further fragmentation. nih.govresearchgate.net

The detailed fragmentation pathway provides a veritable fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomers.

Table 1: Proposed Key Fragmentation Ions of Protonated this compound in Tandem MS

| Precursor Ion (m/z) | Proposed Fragment Ion | m/z of Fragment | Proposed Neutral Loss | Fragmentation Pathway |

| 277.07 ([M+H]⁺) | 4-Chlorobenzyl cation | 125.02 | C₇H₆NO₂ | C-N Bond Cleavage |

| 277.07 ([M+H]⁺) | 2-Nitrobenzyl cation | 136.04 | C₇H₇Cl | C-N Bond Cleavage |

| 277.07 ([M+H]⁺) | [M+H - NO₂]⁺ | 231.08 | NO₂ | Loss of nitro group |

| 136.04 | [C₇H₆O]⁺ | 106.04 | NO | Loss of nitric oxide from nitrobenzyl cation |

| 125.02 | Tropylium cation fragment | 91.05 | Cl | Loss of chlorine from chlorobenzyl cation |

Advanced Spectroscopic Methods for In-situ Reaction Analysis

UV-Vis Spectroscopy for Monitoring Reaction Progress

UV-Vis spectroscopy is a powerful, non-invasive technique for real-time monitoring of chemical reactions, provided that the reactants, intermediates, or products have distinct chromophores that absorb in the ultraviolet or visible range. spectroscopyonline.comspectroscopyonline.com The concentration of a specific component can be tracked over time by measuring the change in absorbance at a characteristic wavelength, which is directly proportional to its concentration as described by the Beer-Lambert law.

For this compound, the 2-nitrobenzyl moiety serves as an excellent chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. For instance, a reaction involving the chemical modification of the nitro group, such as its reduction to an amine, would lead to significant and easily detectable changes in the UV-Vis spectrum. The disappearance of the absorbance peak corresponding to the nitro-aromatic system and the appearance of a new peak for the resulting amino-aromatic product can be used to monitor the reaction kinetics. researchgate.net

By recording spectra at regular intervals, a kinetic profile of the reaction can be constructed. This data allows for the determination of reaction rates, rate constants, and reaction order, providing crucial information for understanding the reaction mechanism and optimizing conditions. spectroscopyonline.com

Table 2: Representative UV-Vis Data for Monitoring a Hypothetical Reduction of this compound

| Reaction Time (minutes) | Absorbance at λ_max (Nitro group) | Absorbance at λ_max (Amino group) | Reactant Concentration (M) | Product Concentration (M) |

| 0 | 1.250 | 0.010 | 1.00 x 10⁻⁴ | 0 |

| 5 | 0.938 | 0.248 | 0.75 x 10⁻⁴ | 2.50 x 10⁻⁵ |

| 10 | 0.625 | 0.495 | 0.50 x 10⁻⁴ | 5.00 x 10⁻⁵ |

| 20 | 0.250 | 0.800 | 0.20 x 10⁻⁴ | 8.00 x 10⁻⁵ |

| 30 | 0.050 | 0.960 | 0.04 x 10⁻⁴ | 9.60 x 10⁻⁵ |

Time-Resolved Spectroscopy for Short-Lived Species

Many chemical reactions, particularly photochemical reactions, proceed through highly reactive, short-lived intermediates that are not detectable by conventional spectroscopic methods. Time-resolved spectroscopy techniques, such as flash photolysis coupled with transient absorption spectroscopy, are essential for detecting and characterizing these fleeting species. cdnsciencepub.com

The 2-nitrobenzyl group is a well-known photoremovable protecting group, and its photochemistry involves the formation of transient intermediates. nih.govrsc.org Upon irradiation with UV light, 2-nitrobenzyl compounds are known to undergo an intramolecular hydrogen abstraction to form a short-lived aci-nitro intermediate. publish.csiro.au This intermediate is a key species in the subsequent rearrangement that leads to the release of a protected substrate or other chemical transformations. publish.csiro.au

For this compound, UV irradiation would likely excite the 2-nitrobenzyl moiety. Time-resolved absorption spectroscopy could be employed to observe the formation and decay of the aci-nitro intermediate, which often has a characteristic absorption in the visible region (e.g., around 400-450 nm). cdnsciencepub.com By monitoring the rise and fall of this transient absorption, it is possible to determine the lifetime of the intermediate and the kinetics of its subsequent reactions, providing a detailed picture of the photochemical reaction mechanism. nih.govpublish.csiro.au

Table 3: Potential Short-Lived Species in the Photolysis of this compound and Their Spectroscopic Signatures

| Transient Species | Method of Generation | Detection Technique | Characteristic Absorption (λ_max) | Typical Lifetime |

| Triplet Excited State | UV Laser Flash Photolysis | Transient Absorption Spectroscopy | ~600-650 nm | Nanoseconds (ns) to Microseconds (µs) |

| Aci-nitro Intermediate | UV Laser Flash Photolysis | Transient Absorption Spectroscopy | ~430-450 nm | Microseconds (µs) to Milliseconds (ms) |

| Biradical Species | UV Laser Flash Photolysis | Time-Resolved Spectroscopy | Varies (often weak absorption) | Picoseconds (ps) to Nanoseconds (ns) |

Future Directions and Emerging Research Avenues for 4 Chloro Benzyl 2 Nitro Benzyl Amine

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The synthesis and derivatization of complex molecules like (4-Chloro-benzyl)-(2-nitro-benzyl)-amine are prime candidates for optimization using artificial intelligence (AI) and machine learning (ML). Global ML models, trained on extensive reaction databases such as Reaxys, can predict viable reaction conditions for novel transformations by identifying patterns across millions of published experiments. beilstein-journals.orgnih.gov For the synthesis of this compound, these models can suggest initial sets of catalysts, solvents, reagents, and temperatures, significantly narrowing the experimental search space. beilstein-journals.org

Following the initial guidance from global models, local models can be developed to fine-tune specific reaction parameters. By focusing on a particular reaction class, such as the N-alkylation of benzylamines, these models can optimize for specific outcomes like yield and selectivity. beilstein-journals.org This dual approach, combining broad predictions with focused optimization, can accelerate the discovery of efficient synthetic routes. The integration of AI could also aid in predicting potential side reactions or complex transformations the molecule might undergo.

Table 1: Hypothetical AI/ML-Predicted Conditions for Synthesis This interactive table illustrates potential starting conditions for the synthesis of this compound via reductive amination of 4-chlorobenzaldehyde (B46862) with 2-nitrobenzylamine, as might be suggested by a predictive ML model.

| Parameter | Predicted Condition | Confidence Score | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride (B8407120) | 92% | High selectivity for reductive amination, mild conditions. |

| Solvent | Dichloroethane (DCE) | 88% | Aprotic solvent, common in reductive aminations. |

| Temperature | 25 °C (Room Temp) | 95% | Mild conditions sufficient for the selected reagent. |

| Additive | Acetic Acid (catalytic) | 85% | Facilitates imine formation prior to reduction. |

Exploration of Novel Synthetic Strategies and Method Development

Beyond traditional multi-step methods like sequential SN2 alkylation, which can suffer from over-alkylation and the need for protecting groups, several novel strategies are emerging for the synthesis of substituted dibenzylamines. mnstate.edulibretexts.org

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for forming C-N bonds. A strategy could involve the reductive amination of an appropriate aldehyde using a biocatalyst, which can provide excellent enantioselectivity if a chiral center is desired and operates under mild, environmentally benign conditions. researchgate.net

C-H Activation/Alkylation: Direct C-H functionalization represents a highly atom-economical approach. Rhodium-catalyzed C-H alkylation of benzylamine (B48309) derivatives with alkenes has been demonstrated, offering a pathway to complex scaffolds. nih.govrsc.org Future research could adapt this methodology to couple 4-chlorobenzyl halides with 2-nitro-substituted benzylamines through a directed C-H activation process.

Multi-Component Reactions: Copper-catalyzed three-component carboamination of styrenes has been reported for the direct assembly of secondary benzylamine derivatives. nih.gov A potential strategy could involve the coupling of a styrene (B11656) derivative, an alkylating agent, and an amine to construct the dibenzylamine (B1670424) framework in a single, convergent step.

Table 2: Comparison of Potential Synthetic Strategies This table compares traditional and novel synthetic approaches that could be developed for this compound.

| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |

| Sequential SN2 Alkylation | Stepwise addition of benzyl (B1604629) halides to an amine. | Well-established, uses common reagents. | Risk of over-alkylation, may require excess amine. libretexts.org |

| Reductive Amination | Reaction of an aldehyde with an amine, followed by reduction. | Good yields, common laboratory transformation. mdpi.com | Requires two distinct steps (imine formation, reduction). |

| Biocatalytic Amination | Use of enzymes like transaminases. | High selectivity, green conditions, mild. researchgate.net | Enzyme stability and substrate scope limitations. |

| C-H Alkylation | Direct functionalization of a C-H bond. | High atom economy, novel bond formation. nih.gov | Requires specific directing groups and expensive catalysts. |

Expanding Mechanistic Understanding of Complex Transformations

The presence of both an electron-withdrawing nitro group and a halogenated aromatic ring suggests that this compound could participate in complex chemical transformations. A key area of future research will be to elucidate the mechanisms of these reactions.

One significant avenue involves the reduction of the nitro group to an amine. This transformation converts the substituent from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing one, drastically altering the molecule's electronic properties and reactivity. masterorganicchemistry.com The resulting diamine could be a precursor for intramolecular cyclization reactions to form heterocyclic structures.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be employed to model reaction pathways, calculate transition state energies, and predict the feasibility of proposed transformations. bohrium.com These theoretical studies, when combined with experimental evidence from kinetic studies and deuterium (B1214612) labeling experiments, can provide a detailed mechanistic picture, enabling the rational design of new reactions. rsc.org

Table 3: Potential Transformations and Mechanistic Study Methods This table outlines possible complex reactions and the modern techniques that could be used to understand their underlying mechanisms.

| Potential Transformation | Description | Proposed Mechanistic Probe | Expected Insight |

| Intramolecular Cyclization | Formation of a heterocyclic ring following reduction of the nitro group. | DFT calculations of reaction energy profiles. | Identification of the lowest energy pathway and key intermediates. |

| Photochemical Rearrangement | Rearrangement of the nitro group upon UV irradiation. | Time-resolved spectroscopy. | Characterization of excited states and transient species. |

| Catalytic C-Cl Activation | Cross-coupling reactions at the chloro-substituted ring. | In-situ spectroscopic monitoring (e.g., NMR, IR). | Observation of catalytic intermediates and catalyst deactivation pathways. |

Design of Next-Generation Catalytic Systems

The synthesis of this compound can be significantly advanced through the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to classical methods.

Heterogeneous Catalysts: For N-alkylation reactions, moving from homogeneous to heterogeneous catalysts simplifies product purification and catalyst recycling. Commercially available heterogeneous Nickel catalysts, for example, have proven effective for the N-alkylation of benzyl alcohols with ammonia (B1221849) sources via the "borrowing hydrogen" methodology. nih.govacs.org This approach could be adapted for the coupling of 4-chlorobenzyl alcohol and 2-nitrobenzylamine, avoiding the use of halide intermediates.

Rhodium and Cobalt Catalysis: For more advanced transformations, complexes of rhodium and cobalt are being explored. Rh(I) and Rh(II) complexes, for instance, can catalyze the C-H alkylation of benzylamines, a powerful tool for building molecular complexity. rsc.org

Copper-Catalyzed Couplings: Copper-catalyzed routes are emerging as a practical and cost-effective method for synthesizing α-substituted primary benzylamines through the cross-dehydrogenative coupling of alkylarenes. nih.gov This technology could be extended to secondary amines, providing a direct route to the target compound.

Role in Advanced Materials Chemistry (Excluding Physical Properties)

While the direct physical properties are outside the scope of this discussion, the chemical role of this compound as a molecular building block in advanced materials is a significant area for future research. Its distinct functional groups provide multiple handles for incorporation into larger macromolecular structures.